10-Hydroxyamitriptyline-N-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

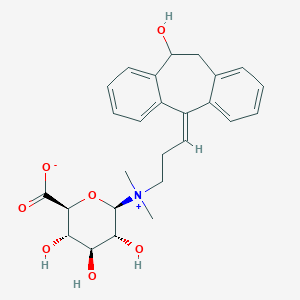

10-Hydroxyamitriptyline-N-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C26H31NO7 and its molecular weight is 469.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biotransformation of Amitriptyline

Amitriptyline undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several metabolites, including 10-hydroxyamitriptyline. This metabolite can further be conjugated to form 10-hydroxyamitriptyline-N-glucuronide via glucuronidation, which enhances its solubility and facilitates excretion in urine .

Quantification Techniques

The quantification of this compound in biological fluids is essential for assessing therapeutic levels and understanding drug interactions. Various analytical methods have been employed, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been widely used for the simultaneous measurement of amitriptyline and its metabolites in plasma and urine samples. Studies have shown that GC-MS can achieve high sensitivity and specificity in detecting low concentrations of these compounds .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique allows for rapid analysis with minimal sample preparation, making it suitable for routine clinical monitoring of antidepressants and their metabolites .

Excretion Patterns

Research indicates that a significant portion (35-60%) of conjugated 10-hydroxyamitriptyline is excreted as N-glucuronides in urine following amitriptyline administration. This finding underscores the importance of glucuronidation in the metabolic pathway of amitriptyline .

Therapeutic Monitoring

The measurement of this compound levels can provide insights into patient adherence to therapy and potential drug interactions. For instance, studies have shown that patients with chronic depression often exhibit varying levels of this metabolite, which may correlate with treatment efficacy .

Case Studies

- Patient Monitoring : A study involving five manic-depressed patients demonstrated that over a 40-day period, the concentration of 10-hydroxyamitriptyline was consistently higher than that of amitriptyline itself, suggesting significant biotransformation during treatment. The average concentration recorded was approximately 3.82 µg/L for 10-hydroxyamitriptyline, while amitriptyline levels were negligible .

- Drug Interaction Studies : In another investigation, patients receiving multiple medications showed altered levels of this compound, highlighting the need for careful monitoring in polypharmacy situations to avoid adverse effects .

Environmental Impact

Beyond clinical applications, there is growing interest in the environmental persistence of amitriptyline and its metabolites, including this compound. Research indicates that these compounds can accumulate in agricultural soils, raising concerns about their ecological effects and potential bioaccumulation in food chains .

Propriétés

Numéro CAS |

130209-87-9 |

|---|---|

Formule moléculaire |

C26H31NO7 |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |

InChI |

InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |

Clé InChI |

ROSNKPATLOVTEX-MMVWVLHHSA-N |

SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

SMILES isomérique |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |

SMILES canonique |

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Synonymes |

10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.